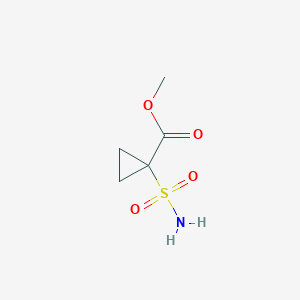
1,4,5-Trimethyl-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5-Trimethyl-1H-imidazol-2-amine is a heterocyclic compound belonging to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5-Trimethyl-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2-diketones with ammonium acetate and aldehydes in the presence of a catalyst. This reaction can be carried out under solvent-free conditions or using a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of this compound often employs multi-component reactions, which are efficient and cost-effective. These methods may involve the use of microwave-assisted synthesis or catalytic processes to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
1,4,5-Trimethyl-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazoles .
Scientific Research Applications
1,4,5-Trimethyl-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 1,4,5-Trimethyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-imidazol-2-amine: Similar structure but with two methyl groups.
1,4-Dimethyl-1H-imidazol-2-amine: Another similar compound with different methyl group positions.
2-Methyl-1H-imidazol-4-amine: A related compound with a single methyl group.
Uniqueness
1,4,5-Trimethyl-1H-imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H11N3 |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1,4,5-trimethylimidazol-2-amine |
InChI |
InChI=1S/C6H11N3/c1-4-5(2)9(3)6(7)8-4/h1-3H3,(H2,7,8) |
InChI Key |
CBCIYKBGCGRWLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine](/img/structure/B13566868.png)





